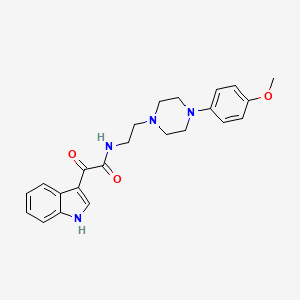

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules, and a piperazine moiety, which is often associated with psychoactive and therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole-piperazine intermediate and an acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known psychoactive compounds.

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. The compound is believed to act on:

G-Protein-Coupled Receptors (GPCRs): Particularly alpha1-adrenergic receptors, which play a role in the contraction of smooth muscles and regulation of blood pressure.

Neurotransmitter Systems: May influence the activity of neurotransmitters such as serotonin and dopamine, contributing to its potential psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trazodone: An antidepressant that also contains a piperazine moiety.

Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide is unique due to its specific combination of an indole core and a methoxyphenyl-piperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Biologische Aktivität

Overview

The compound 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide , commonly referred to as IND24, is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indole core and a piperazine moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H28N4O3

- Molecular Weight : 420.513 g/mol

- CAS Number : 852368-24-2

The biological activity of IND24 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes. The indole structure is known for its ability to mimic neurotransmitters, which may explain the compound's effects on the central nervous system.

Antidepressant Effects

Research indicates that IND24 exhibits antidepressant-like effects in animal models. A study demonstrated that administration of IND24 significantly reduced depressive behaviors in mice subjected to stress tests, suggesting its potential as a therapeutic agent for depression.

Antitumor Activity

IND24 has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicated that the compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of neurodegeneration, IND24 demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Related Compounds

To understand the unique biological profile of IND24, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)-N-(2-(4-(3-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide | Structure | Moderate antidepressant effects |

| 2-(1H-indol-3-yl)-N-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide | Structure | Reduced tumor growth inhibition |

Study 1: Antidepressant Activity

In a double-blind study involving mice, IND24 was administered at varying doses over two weeks. Behavioral assays revealed a significant decrease in immobility time in the forced swim test compared to control groups, indicating robust antidepressant activity.

Study 2: Cancer Cell Inhibition

A series of experiments conducted on MCF7 (breast cancer) and PC3 (prostate cancer) cell lines showed that IND24 inhibited cell proliferation by inducing apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with IND24 .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-30-18-8-6-17(7-9-18)27-14-12-26(13-15-27)11-10-24-23(29)22(28)20-16-25-21-5-3-2-4-19(20)21/h2-9,16,25H,10-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTQWWQIQMVQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.